Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate typically involves the cycloaddition of activated nitro compounds with alkynes. One common method involves the use of sodium hydroxide as a catalyst in water or chloroform. The reaction proceeds through a cycloaddition-condensation mechanism, resulting in the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the benzofuryl or isoxazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate: Known for its unique benzofuryl and isoxazole structure.
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with a phenyl group instead of a benzofuryl group.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Isoxazole derivative with quinoline and aryl groups.
Uniqueness
This compound is unique due to its specific combination of benzofuryl and isoxazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-17-14(16)10-8-13(19-15-10)12-7-9-5-3-4-6-11(9)18-12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISQBWXLZYHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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